molecular formula C19H25N3O2S B11429965 N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide

N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide

Cat. No.: B11429965
M. Wt: 359.5 g/mol
InChI Key: NULSRYPXVQGXHH-ATVHPVEESA-N
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Description

“N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide” is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine core, a piperidine ring, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting 3-methylpiperidine with a suitable alkylating agent, such as 1,3-dibromopropane.

    Coupling of the Benzothiazine and Piperidine Moieties: The benzothiazine core and the piperidine ring can be coupled through a nucleophilic substitution reaction, using a suitable leaving group on the benzothiazine core and the piperidine ring.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of reduced benzothiazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazine core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Various substituted benzothiazine and piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide” would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

(2Z)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetamide

InChI

InChI=1S/C19H25N3O2S/c1-14-6-4-10-22(13-14)11-5-9-20-18(23)12-17-19(24)21-15-7-2-3-8-16(15)25-17/h2-3,7-8,12,14H,4-6,9-11,13H2,1H3,(H,20,23)(H,21,24)/b17-12-

InChI Key

NULSRYPXVQGXHH-ATVHPVEESA-N

Isomeric SMILES

CC1CCCN(C1)CCCNC(=O)/C=C\2/C(=O)NC3=CC=CC=C3S2

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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